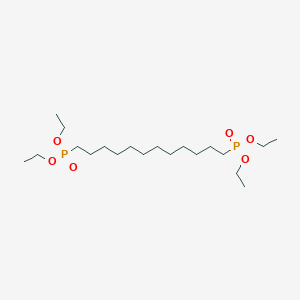

Diethyl-(12-phosphonododecyl)phosphonate

CAS No.:

Cat. No.: VC18940437

Molecular Formula: C20H44O6P2

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H44O6P2 |

|---|---|

| Molecular Weight | 442.5 g/mol |

| IUPAC Name | 1,12-bis(diethoxyphosphoryl)dodecane |

| Standard InChI | InChI=1S/C20H44O6P2/c1-5-23-27(21,24-6-2)19-17-15-13-11-9-10-12-14-16-18-20-28(22,25-7-3)26-8-4/h5-20H2,1-4H3 |

| Standard InChI Key | FQOSCOKXLMUKFA-UHFFFAOYSA-N |

| Canonical SMILES | CCOP(=O)(CCCCCCCCCCCCP(=O)(OCC)OCC)OCC |

Introduction

Chemical Identity and Structural Characteristics

Diethyl-(12-phosphonododecyl)phosphonate is systematically named 1,12-bis(diethoxyphosphoryl)dodecane, denoting its symmetrical structure with two diethyl phosphonate moieties attached to the terminal carbons of a 12-membered alkyl chain . The compound’s linear architecture facilitates self-assembly and surface modification, making it valuable for designing functional materials.

Molecular Formula:

Molecular Weight: 442.5 g/mol

IUPAC Name: 1,12-bis(diethoxyphosphoryl)dodecane

SMILES Notation:

The phosphonate groups () confer hydrolytic stability compared to phosphates, while the dodecyl chain enhances solubility in nonpolar solvents . Despite attempts to model its 3D conformation, computational analyses indicate excessive molecular flexibility, complicating crystallographic characterization .

Synthesis and Manufacturing

The synthesis of diethyl-(12-phosphonododecyl)phosphonate likely involves Michaelis–Becker alkylation or microwave-assisted phosphorylation, as evidenced by analogous methodologies for dialkyl phosphonates .

Key Synthetic Routes

-

Alkylation of Phosphonic Acid Derivatives:

Monoalkyl phosphonic acids react with alkyl halides in the presence of triethylamine under microwave irradiation. For example:This method achieves yields of 80–93% for asymmetrical dialkyl phosphonates .

-

Transesterification:

Diethyl phosphite () undergoes sequential alkylation with dodecane dihalides. The reaction is driven by removing ethanol, favoring phosphonate formation :

Purification and Quality Control

Post-synthesis purification typically involves flash chromatography to isolate the product from minor disproportionation byproducts . Commercial batches (e.g., SynQuest Labs) report 95% purity, validated via - and -NMR spectroscopy .

Physicochemical Properties

Data for diethyl-(12-phosphonododecyl)phosphonate remain limited, but inferences can be drawn from structurally related phosphonates:

| Property | Value (Related Compounds) | Source |

|---|---|---|

| Density | 1.14 g/mL (at 25°C) | |

| Boiling Point | 124–126°C (3 mmHg) | |

| Refractive Index | 1.444 (at 20°C) | |

| Solubility | Miscible in THF, DCM |

The compound’s hydrophobicity () suggests preferential partitioning into lipid membranes, a trait exploitable in drug delivery systems .

Reactivity and Functional Utility

The phosphonate groups enable diverse chemical transformations:

Hydrolysis and Ester Exchange

Under acidic conditions, diethyl phosphonates hydrolyze to phosphonic acids:

Transesterification with alcohols (e.g., methanol) replaces ethoxy groups, modulating solubility .

Coordination Chemistry

Phosphonates act as bidentate ligands, forming stable complexes with transition metals (e.g., Fe, Zr). The dodecyl chain enhances surface adhesion, enabling applications in corrosion-resistant coatings .

Applications in Advanced Materials

Antiviral and Biomedical Agents

Phosphonate derivatives exhibit anti-HIV activity by inhibiting viral reverse transcriptase. The compound’s long alkyl chain may improve cell membrane permeability .

Polymer Science

Incorporating diethyl-(12-phosphonododecyl)phosphonate into polyphosphoesters enhances thermal stability and flame retardancy. Copolymers with norbornenes show promise in ion-exchange membranes .

Surface Modification

Self-assembled monolayers (SAMs) of this compound on metal oxides (e.g., TiO) improve hydrophobicity and resistance to biofouling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume